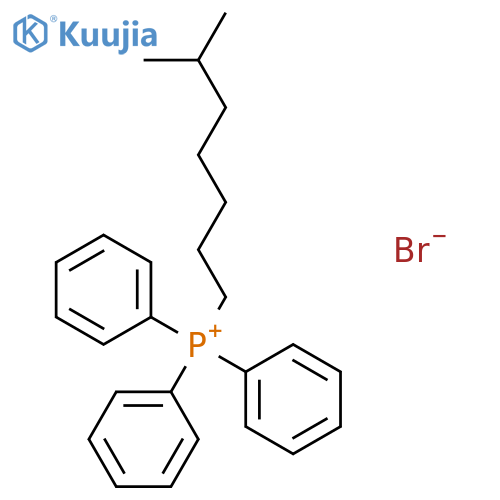

Cas no 52648-05-2 ((6-Methylheptyl)triphenylphosphonium Bromide)

(6-Methylheptyl)triphenylphosphonium Bromide 化学的及び物理的性質

名前と識別子

-

- Phosphonium, (6-methylheptyl)triphenyl-, bromide

- 6-methylheptyl(triphenyl)phosphanium,bromide

- (6-Methylheptyl)(triphenyl)phosphanium bromide

- DTXSID30788965

- 52648-05-2

- (6-Methylheptyl)triphenylphosphonium Bromide

-

- インチ: InChI=1S/C26H32P.BrH/c1-23(2)15-7-6-14-22-27(24-16-8-3-9-17-24,25-18-10-4-11-19-25)26-20-12-5-13-21-26;/h3-5,8-13,16-21,23H,6-7,14-15,22H2,1-2H3;1H/q+1;/p-1

- InChIKey: SJCOJGVMQVSKOJ-UHFFFAOYSA-M

- ほほえんだ: [Br-].CC(CCCCC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)C

計算された属性

- せいみつぶんしりょう: 421.8921

- どういたいしつりょう: 454.14250g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 28

- 回転可能化学結合数: 9

- 複雑さ: 338

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 0Ų

じっけんとくせい

- PSA: 0

(6-Methylheptyl)triphenylphosphonium Bromide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M311950-50mg |

(6-Methylheptyl)triphenylphosphonium Bromide |

52648-05-2 | 50mg |

$173.00 | 2023-05-17 | ||

| TRC | M311950-250mg |

(6-Methylheptyl)triphenylphosphonium Bromide |

52648-05-2 | 250mg |

$747.00 | 2023-05-17 | ||

| TRC | M311950-100mg |

(6-Methylheptyl)triphenylphosphonium Bromide |

52648-05-2 | 100mg |

$310.00 | 2023-05-17 | ||

| TRC | M311950-500mg |

(6-Methylheptyl)triphenylphosphonium Bromide |

52648-05-2 | 500mg |

$ 1200.00 | 2023-09-07 |

(6-Methylheptyl)triphenylphosphonium Bromide 関連文献

-

Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190

-

Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299

-

3. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098

-

Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265

-

Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186

-

Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709

-

Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819

-

Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148

(6-Methylheptyl)triphenylphosphonium Bromideに関する追加情報

(6-Methylheptyl)triphenylphosphonium Bromide and Its Applications in Modern Chemical Research

(6-Methylheptyl)triphenylphosphonium Bromide, with the CAS number 52648-05-2, is a compound that has garnered significant attention in the field of chemical research due to its unique structural and functional properties. This organophosphorus compound, characterized by a bulky alkyl group and a triphenylphosphonium cation, finds applications in various areas ranging from synthetic chemistry to biopharmaceutical research. The versatility of this compound stems from its ability to form stable complexes and its role as a ligand in catalytic systems.

The structure of (6-Methylheptyl)triphenylphosphonium Bromide consists of a hexyl chain substituted at the sixth carbon atom, which contributes to its lipophilicity. This feature makes it particularly useful in environments where solubility and interaction with organic substrates are critical. The bromide counterion further enhances its reactivity, allowing it to participate in various chemical transformations. In recent years, researchers have explored its potential in the development of novel catalysts and as an intermediate in the synthesis of complex organic molecules.

One of the most compelling aspects of (6-Methylheptyl)triphenylphosphonium Bromide is its role in transition metal catalysis. The phosphorus center can coordinate with metals such as palladium, nickel, and copper, facilitating various cross-coupling reactions. These reactions are fundamental in constructing carbon-carbon bonds, which are essential for the synthesis of pharmaceuticals and agrochemicals. For instance, recent studies have demonstrated its effectiveness in Suzuki-Miyaura couplings, where it acts as a phosphine ligand to enhance reaction efficiency and selectivity.

In biopharmaceutical research, (6-Methylheptyl)triphenylphosphonium Bromide has been investigated for its potential applications in drug delivery systems. The compound's ability to form stable micelles and liposomes makes it an attractive candidate for encapsulating therapeutic agents. This property is particularly relevant in targeted drug delivery, where precise control over drug release is crucial for improving treatment outcomes. Additionally, its lipophilic nature allows it to enhance the bioavailability of hydrophobic drugs, making it a valuable component in formulation development.

The compound also finds utility in analytical chemistry as a derivatization agent for gas chromatography-mass spectrometry (GC-MS). By forming stable complexes with analytes, (6-Methylheptyl)triphenylphosphonium Bromide improves their detectability and resolution. This application is particularly useful in environmental monitoring and forensic analysis, where sensitive detection of trace compounds is often required.

Recent advancements in synthetic methodologies have further expanded the applications of (6-Methylheptyl)triphenylphosphonium Bromide. Researchers have developed novel synthetic routes that allow for the efficient preparation of derivatives with tailored properties. These derivatives can be customized for specific applications, such as serving as chiral auxiliaries in asymmetric synthesis or acting as stabilizers in polymer chemistry.

The compound's stability under various conditions makes it a reliable choice for long-term storage and transportation. This stability is particularly important in industrial settings where consistent performance is essential. Furthermore, its compatibility with a wide range of solvents enhances its versatility in different chemical processes.

In conclusion, (6-Methylheptyl)triphenylphosphonium Bromide (CAS no 52648-05-2) is a multifaceted compound with significant implications across multiple domains of chemical research. Its role in catalysis, drug delivery systems, analytical chemistry, and synthetic methodologies underscores its importance as a valuable reagent. As research continues to uncover new applications and refine existing ones, this compound is poised to remain at the forefront of chemical innovation.

52648-05-2 ((6-Methylheptyl)triphenylphosphonium Bromide) 関連製品

- 2229523-48-0(3-oxo-1-2-(trifluoromethyl)pyridin-3-ylcyclobutane-1-carbonitrile)

- 2408972-26-7(1-Benzyl-5-propan-2-yltriazol-4-amine;hydrochloride)

- 16889-14-8(N-(2-(Diethylamino)ethyl)stearamide)

- 870694-37-4((1S)-1-(5-bromopyridin-2-yl)ethan-1-ol)

- 1465401-98-2(N-(4-Cyanotetrahydro-2H-pyran-4-yl)-2-[2-(1-methylethyl)phenoxy]butanamide)

- 2680836-00-2(3-(Methoxymethyl)-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylic acid)

- 1197825-07-2(Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride)

- 1428365-42-7(4-propyl-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}-1,2,3-thiadiazole-5-carboxamide)

- 17282-04-1(2-chloro-3-fluoro-pyridine)

- 2228630-73-5(tert-butyl N-{3-2-(chlorosulfonyl)ethyl-4-fluorophenyl}carbamate)